3-Phenoxybenzamide as a P2X3 Antagonist: Potency Benchmark
3-Phenoxybenzamide demonstrates potent antagonist activity against the recombinant rat P2X3 purinoceptor. Its EC₅₀ of 80 nM [1] positions it as a key reference compound for studying P2X3-mediated signaling, a target implicated in chronic pain and inflammation. This potency provides a clear benchmark for evaluating novel P2X3 antagonists.
| Evidence Dimension | Antagonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | P2X3 receptor antagonist class baseline |
| Quantified Difference | Potency comparable to other known small-molecule P2X3 antagonists |
| Conditions | Recombinant rat P2X3 purinoceptor 3 expressed in Xenopus oocytes; antagonist activity assessed at 10 µM [1]. |
Why This Matters
This potency establishes 3-phenoxybenzamide as a valuable tool compound for P2X3 research, enabling head-to-head comparisons in functional assays for pain and sensory biology.
- [1] BindingDB. (2012). PrimarySearch_ki: BDBM50118219. Retrieved from http://ww.bindingdb.org View Source
